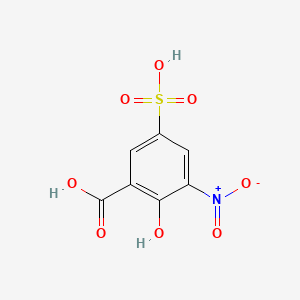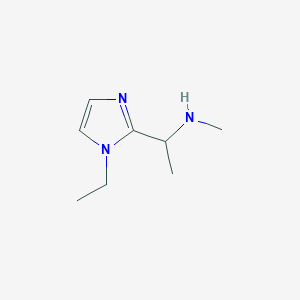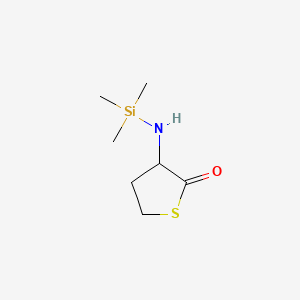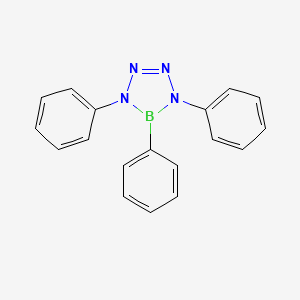
1,4,5-Triphenyltetrazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triphenyltetrazaborole is a heterocyclic compound that features a unique combination of boron and nitrogen atoms within its ring structure
Métodos De Preparación
The synthesis of 1,4,5-Triphenyltetrazaborole typically involves the reaction of phenylboronic acid with azides under specific conditions. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which facilitates the formation of the tetrazaborole ring. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 25-50°C. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,4,5-Triphenyltetrazaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of borohydride derivatives.
Substitution: Substitution reactions often occur at the phenyl groups, where electrophilic aromatic substitution can introduce various functional groups, such as nitro or halogen groups, using reagents like nitric acid or halogens under controlled conditions.
The major products formed from these reactions include boronic acids, borohydrides, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,4,5-Triphenyltetrazaborole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds, which are valuable in materials science for developing new polymers and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Its stability and reactivity make it useful in the production of advanced materials, such as boron-doped graphene and other nanomaterials.
Mecanismo De Acción
The mechanism by which 1,4,5-Triphenyltetrazaborole exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich sites on proteins and enzymes, potentially inhibiting their activity. This coordination can disrupt normal cellular processes, making it a valuable tool for studying biochemical pathways and developing new drugs.
Comparación Con Compuestos Similares
1,4,5-Triphenyltetrazaborole can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also contain nitrogen atoms in their ring structure but lack the boron atom. They are widely used in click chemistry and have applications in drug discovery.
Boronic Acids: These compounds contain a boron atom bonded to hydroxyl groups and are used in organic synthesis and as enzyme inhibitors.
Tetrazoles: Similar to tetrazaboroles, tetrazoles contain a ring with four nitrogen atoms but do not include boron. They are used in pharmaceuticals and as ligands in coordination chemistry.
The uniqueness of this compound lies in its combination of boron and nitrogen within the same ring, providing distinct chemical properties and reactivity that are not observed in its analogs.
Propiedades
Número CAS |
20534-06-9 |
|---|---|
Fórmula molecular |
C18H15BN4 |
Peso molecular |
298.2 g/mol |
Nombre IUPAC |
1,4,5-triphenyltetrazaborole |
InChI |
InChI=1S/C18H15BN4/c1-4-10-16(11-5-1)19-22(17-12-6-2-7-13-17)20-21-23(19)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
BWMJWNKSMPSXTM-UHFFFAOYSA-N |
SMILES canónico |
B1(N(N=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


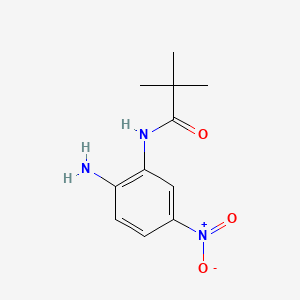
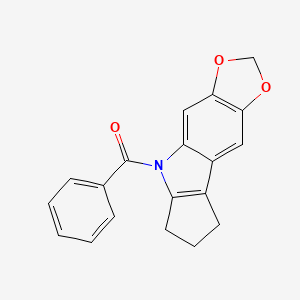

![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)

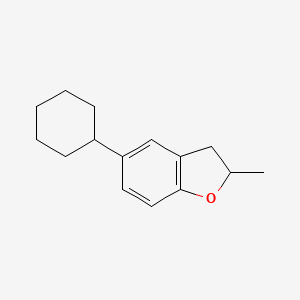
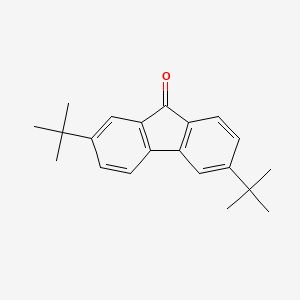
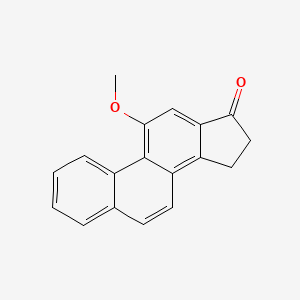
![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)
